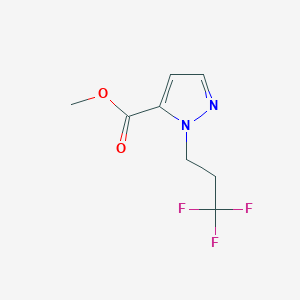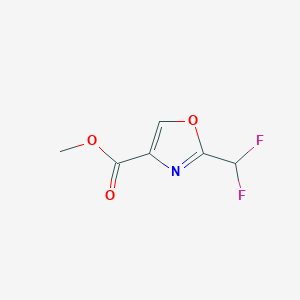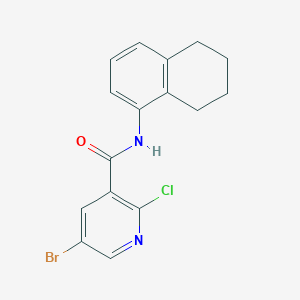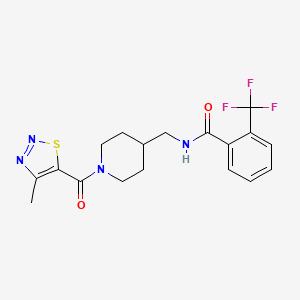
methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate is a fluorinated organic molecule It contains a pyridine ring substituted with a carbonyl group and an ester group, along with multiple fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the fluorination of a pyridine derivative followed by esterification. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) , and the esterification step may involve reagents like alcohols and acid chlorides under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like or .
Reduction: Reduction can be achieved using in the presence of a .
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , reduction may produce alcohols , and substitution reactions can result in various alkylated derivatives .
Aplicaciones Científicas De Investigación
methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug design and development, particularly in creating compounds with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Fluoropyridines: Compounds with similar structures but different substitution patterns.
Fluoroesters: Esters containing fluorine atoms in various positions.
Fluorinated heterocycles: Heterocyclic compounds with fluorine atoms.
Uniqueness
methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate: is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable in various applications.
Propiedades
IUPAC Name |
methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-15-7(14)6-2-4-12-13(6)5-3-8(9,10)11/h2,4H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTXWAQORRMKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2809252.png)
![N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B2809253.png)
![N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2809254.png)
![1-(3,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2809255.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2809258.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2809262.png)


